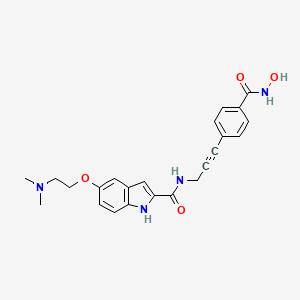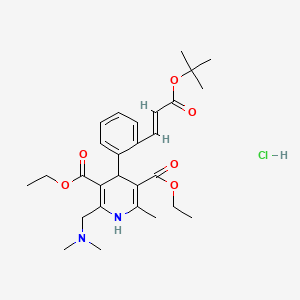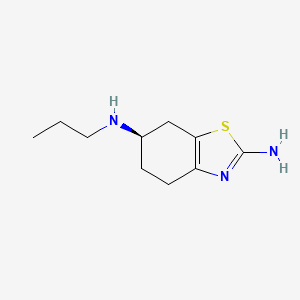
Dexpramipexole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dexpramipexole a une large gamme d’applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l’étude des voies de synthèse et des mécanismes réactionnels.
Médecine : Initialement développé pour la SLA, il est maintenant étudié pour le traitement des troubles associés aux éosinophiles tels que l’asthme éosinophile et les syndromes hypereosinophiliques
Mécanisme D'action
Le mécanisme d’action exact du dexpramipexole n’est pas entièrement compris. Il est considéré qu’il exerce ses effets en inhibant la maturation des éosinophiles dans la moelle osseuse. Cela conduit à une réduction du nombre d’éosinophiles dans le sang et les tissus, ce qui peut soulager les symptômes des troubles associés aux éosinophiles . De plus, il a été démontré que le this compound améliore la fonction mitochondriale, ce qui peut contribuer à ses effets thérapeutiques .
Composés Similaires :
Pramipexole : Un agoniste de la dopamine utilisé dans le traitement de la maladie de Parkinson et du syndrome des jambes sans repos.
Riluzole : Un autre dérivé benzothiazole utilisé dans le traitement de la SLA.
Comparaison :
Pramipexole vs. This compound : Alors que le pramipexole agit principalement sur les récepteurs de la dopamine, l’action unique du this compound sur les éosinophiles le distingue.
Riluzole vs. This compound : Les deux composés partagent une structure benzothiazole, mais l’utilisation principale du riluzole est la neuroprotection, tandis que le this compound est étudié pour ses effets sur les éosinophiles.
Analyse Biochimique
Biochemical Properties
Dexpramipexole plays a significant role in biochemical reactions by interacting with various biomolecules. It has been observed to lower blood and tissue eosinophils, which are pro-inflammatory white blood cells . The compound interacts with eosinophil precursors in the bone marrow, inhibiting their maturation . This interaction is crucial in reducing eosinophil-related inflammation and tissue damage.
Cellular Effects
This compound affects various cell types and cellular processes. It significantly reduces eosinophil counts in the blood and tissues, which is beneficial in conditions like eosinophilic asthma and hypereosinophilic syndromes . The compound influences cell signaling pathways by depleting eosinophils, thereby reducing inflammation and improving lung function . Additionally, this compound enhances mitochondrial function, which can lead to increased cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the maturation of eosinophils in the bone marrow . This inhibition is achieved through interactions with eosinophil precursors, preventing their development into mature eosinophils . The compound also enhances mitochondrial function, which contributes to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound develop over time. The reduction in eosinophil counts becomes significant after one month of treatment and reaches its maximum effect after three to four months . The effects remain constant throughout the treatment period and partially recover to baseline levels upon drug withdrawal . This compound is stable and well-tolerated in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound demonstrated dose-dependent eosinophil lowering . Higher doses resulted in more significant reductions in eosinophil counts, while lower doses had a milder effect . The compound was well-tolerated at various dosages, with no significant toxic or adverse effects observed .
Metabolic Pathways
This compound is involved in metabolic pathways that enhance mitochondrial function . It interacts with enzymes and cofactors that regulate mitochondrial bioenergetics, leading to improved cell survival and function . The compound’s effects on metabolic flux and metabolite levels contribute to its therapeutic potential in neurodegenerative diseases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a low molecular weight, water-soluble small molecule with linear pharmacokinetics . The compound is primarily excreted through the kidneys, and its distribution is influenced by renal function . In patients with impaired renal function, this compound’s area under the curve (AUC) increases with the severity of renal impairment .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it enhances mitochondrial function . This localization is crucial for its neuroprotective effects, as it helps improve mitochondrial bioenergetics and cell survival . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective function .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Dexpramipexole peut être synthétisé par une méthode chimioenzymatique. Le processus implique la préparation du (S)- et ®-N-(6-hydroxy-4,5,6,7-tétrahydrobenzo[d]thiazol-2-yl) acétamide, qui sont des intermédiaires clés. Ces intermédiaires sont obtenus avec un excès énantiomérique élevé par des transestérifications irréversibles catalysées par la lipase de Candida antarctica type A .
Méthodes de Production Industrielle : La production industrielle de this compound implique l’optimisation des conditions réactionnelles pour atteindre des rendements et une pureté élevés. Le processus comprend généralement des étapes telles que la cristallisation et la purification pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : Dexpramipexole subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes amines présents dans le composé.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir toutes les formes oxydées en leur état d’origine.
Substitution : Des réactions de substitution peuvent se produire sur les cycles amino ou benzothiazole.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les conditions varient en fonction du substituant introduit, mais impliquent souvent des catalyseurs et des solvants spécifiques.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que la substitution peut introduire différents groupes fonctionnels sur le cycle benzothiazole .
Comparaison Avec Des Composés Similaires
Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Riluzole: Another benzothiazole derivative used in the treatment of ALS.
Comparison:
Pramipexole vs. Dexpramipexole: While pramipexole primarily acts on dopamine receptors, this compound’s unique action on eosinophils sets it apart.
Riluzole vs. This compound: Both compounds share a benzothiazole structure, but riluzole’s primary use is in neuroprotection, whereas this compound is being explored for its effects on eosinophils.
Propriétés
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146624 | |
| Record name | Dexpramipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104632-28-2 | |
| Record name | Dexpramipexole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104632-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexpramipexole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexpramipexole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15130 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexpramipexole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXPRAMIPEXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dexpramipexole?
A1: While the exact mechanism of action of this compound is still under investigation, preliminary data suggest that it may affect eosinophil maturation in the bone marrow. [] In addition, this compound has been shown to bind to the F1Fo ATP synthase, potentially increasing mitochondrial ATP production and acting as a mitochondrial protectant. []
Q2: How does this compound's effect on eosinophils differ between responders and non-responders?
A2: In a study on hypereosinophilic syndromes (HES), bone marrow biopsies of responders after 12 weeks of this compound treatment showed a selective absence of mature eosinophils. This effect was not observed in non-responders. [] Additionally, responders exhibited decreased eosinophil expression of Siglec 8, an inhibitory receptor expressed only on mature eosinophils. []
Q3: Does this compound affect other cell lineages besides eosinophils?
A3: Bone marrow biopsies from responders in a HES study indicated that other cell lineages remained unchanged despite the observed decrease in mature eosinophils and basophils. []
Q4: Does this compound affect ATP levels in neurons?
A4: Research suggests that this compound may indirectly increase ATP levels in neurons. Studies using an ATP FRET biosensor in cultured DRG neurons expressing the NaV1.7 I228M mutation showed that this compound treatment increased neurite length. [] While not directly measured in this study, this observation suggests potential improvements in neuronal bioenergetics, which could be linked to increased ATP levels.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C13H21N3S • 2HCl • H2O (as dihydrochloride monohydrate). Its molecular weight is 342.3 g/mol (free base). [, , ]
Q6: Is there any spectroscopic data available for this compound?
A6: While specific spectroscopic data is not extensively detailed within the provided research, techniques like chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for its characterization and quantification in biological samples. []
Q7: Does this compound exhibit any catalytic properties?
A7: The provided research doesn't indicate this compound possessing inherent catalytic properties. Its activity primarily revolves around biological interactions rather than direct participation in chemical reactions as a catalyst.
Q8: Have computational methods been used in the study of this compound?
A8: While not extensively detailed in the provided abstracts, computational methods like molecular docking could have been employed to understand this compound's interactions with its targets, such as the F1Fo ATP synthase [] and the Nav1.8 sodium channel. []
Q9: How does the structure of this compound relate to its activity?
A9: this compound is the R(+) enantiomer of Pramipexole. While both enantiomers share a benzothiazole core structure, this compound exhibits significantly lower affinity for dopamine receptors compared to Pramipexole, leading to a more favorable safety profile with fewer dopaminergic side effects. [, ] This difference highlights the crucial role of stereochemistry in determining biological activity and highlights the importance of enantiomeric purity in this compound drug substance. []
Q10: What formulations of this compound have been explored?
A10: The research primarily focuses on the oral administration of this compound. [, ] Further details regarding specific formulations, excipients used, or strategies employed to improve stability, solubility, or bioavailability are not elaborated upon within the provided abstracts.
Q11: How does renal function affect this compound's pharmacokinetics?
A11: Studies show a strong association between renal function and this compound clearance. A single dose administration resulted in significantly increased area under the curve (AUC) with increasing severity of renal impairment. [] Therefore, dose adjustments are crucial in patients with renal impairment to prevent drug accumulation.
Q12: What is the evidence for this compound's efficacy in HES?
A12: An open-label proof-of-concept study showed that this compound enabled glucocorticoid reduction or cessation in a subset of patients with HES, with some achieving complete and sustained reduction in absolute eosinophil counts (AECs) and clinical remission. [, , ] These patients also showed a normalization of tissue pathology and depletion of eosinophils in affected tissues. []
Q13: What drug delivery strategies have been explored for this compound?
A13: The provided research focuses primarily on the oral administration of this compound. [, ] Specific targeted drug delivery strategies to enhance its accumulation in specific tissues or cell types have not been elaborated upon in these research excerpts.
Q14: What analytical techniques are used to characterize this compound?
A14: The research highlights the use of high-sensitivity chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation, identification, and quantification of this compound in biological samples, particularly in the presence of its enantiomer Pramipexole. [] This technique ensures accurate measurement and monitoring of this compound levels for pharmacokinetic and pharmacodynamic studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
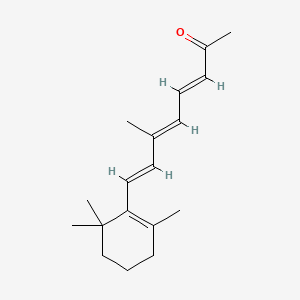
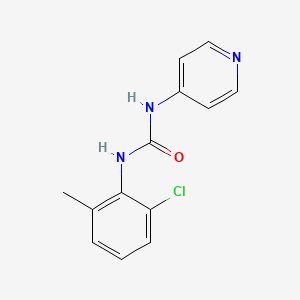

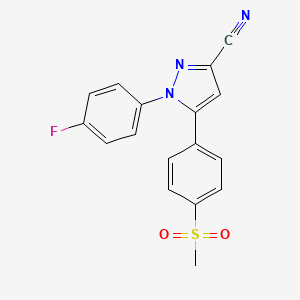


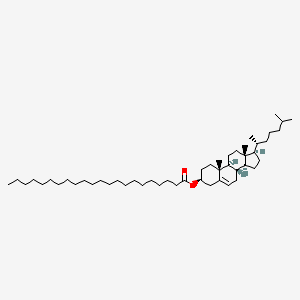
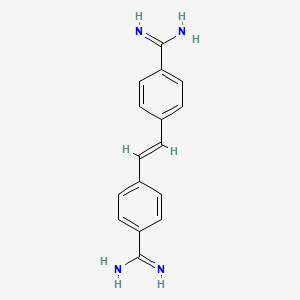
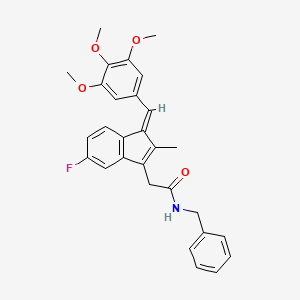
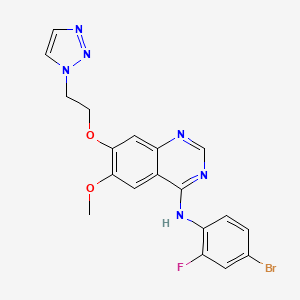
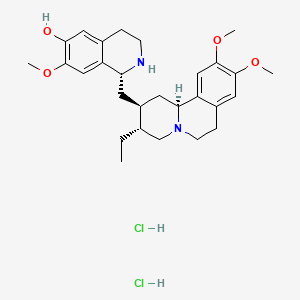
![N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide](/img/structure/B1663497.png)
